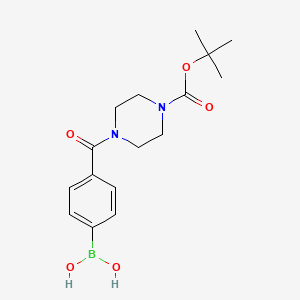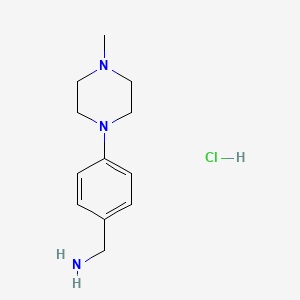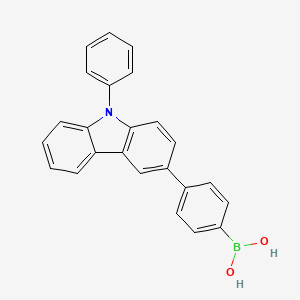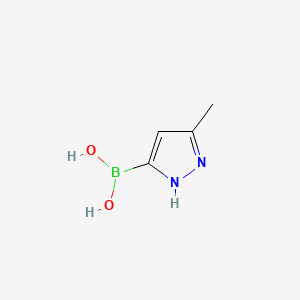
(5-Methyl-1H-pyrazol-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-1H-pyrazol-3-yl)boronic acid is a chemical compound with the molecular formula C₄H₇BN₂O₂. It is a boronic acid derivative, which is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
作用機序
Target of Action
Boronic acids, including this compound, are known to be utilized in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (5-Methyl-1H-pyrazol-3-yl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium, the metal catalyst, forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound, such as this compound, transfers its organic group to palladium .
Biochemical Pathways
It’s worth noting that the compound’s role in suzuki–miyaura cross-coupling reactions contributes to the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
The compound is very soluble, which could potentially enhance its bioavailability .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . It’s important to note that the specific effects would depend on the exact context of the compound’s use, such as the presence of other compounds and the specific conditions of the reaction or biological system.
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1H-pyrazol-3-yl)boronic acid typically involves the reaction of 5-methyl-1H-pyrazole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 5-methyl-1H-pyrazole using bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: (5-Methyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The boronic acid group can be oxidized to form the corresponding alcohol or ketone under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Formed through oxidation reactions.
科学的研究の応用
(5-Methyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antifungal and antibacterial properties.
Industry: Utilized in the production of advanced materials and fine chemicals.
類似化合物との比較
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another boronic acid derivative used in similar cross-coupling reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of complex organic molecules.
Uniqueness: (5-Methyl-1H-pyrazol-3-yl)boronic acid is unique due to the presence of the methyl group at the 5-position of the pyrazole ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide distinct advantages in the synthesis of specific target molecules compared to other boronic acid derivatives.
特性
IUPAC Name |
(3-methyl-1H-pyrazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWENLWUOIPCRRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743934 |
Source


|
| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163248-54-1 |
Source


|
| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
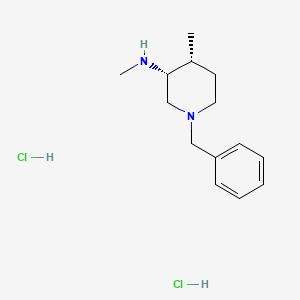
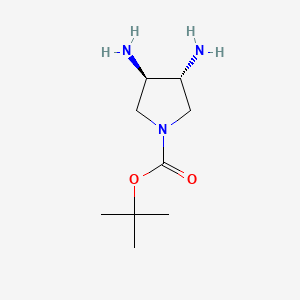
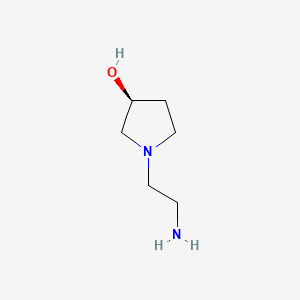

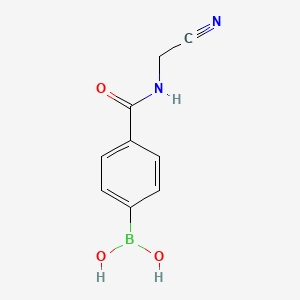

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
